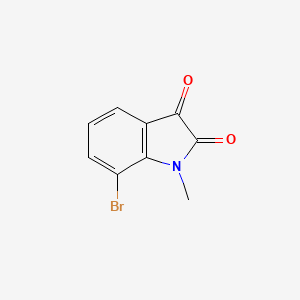![molecular formula C12H17NO B2862300 4-[(Diethylamino)methyl]benzaldehyde CAS No. 82413-58-9](/img/structure/B2862300.png)
4-[(Diethylamino)methyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Diethylamino)methyl]benzaldehyde is an organic carbonyl compound containing amino and aldehyde groups . It is used in Ehrlich and Kovac’s reagents to test indole . It is also used to prepare aldehydes from Grignard reagents .
Synthesis Analysis
The synthesis of 4-[(Diethylamino)methyl]benzaldehyde involves the use of Grignard reagents . It is also used in the preparation of trans-4-dimethylamino-4′-nitrostilbene .Molecular Structure Analysis
The molecular formula of 4-[(Diethylamino)methyl]benzaldehyde is C11H15NO . It has a molecular weight of 177.24 g/mol .Chemical Reactions Analysis
4-[(Diethylamino)methyl]benzaldehyde forms colored condensation products (Schiff bases) with pyrroles and primary amines . It is also used in the synthesis of azo-azomethine dyes by condensation reaction .Physical And Chemical Properties Analysis
4-[(Diethylamino)methyl]benzaldehyde has a density of 1.22 g/cm3 at 20.1 °C . It has a flash point of 164 °C and an ignition temperature of 445 °C . The melting point is 70.7 °C . It is practically insoluble in water, with a solubility of 0.8 g/l .Aplicaciones Científicas De Investigación
Inhibition of Aldehyde Dehydrogenase
4-[(Diethylamino)methyl]benzaldehyde (DEAB) has been identified as a potent inhibitor of cytosolic aldehyde dehydrogenase (ALDH) in vitro. A study conducted on mice demonstrated that DEAB effectively inhibited ALDH in vivo without affecting the microsomal mixed function oxidase activity, as assessed by antipyrine clearance. This suggests potential applications of DEAB in the field of biochemistry and pharmacology, specifically in manipulating ALDH activity (Mahmoud et al., 1993).
Chemical Synthesis and Analysis
DEAB has been utilized in chemical synthesis processes. For instance, it has been used in the Meerwein alkylation of Ehrlich's Aldehyde, showing its versatility in organic synthesis (Froschauer et al., 2013). Additionally, DEAB serves as a derivatizing agent in the analysis of methoxyamine, a potential anti-cancer drug, using HPLC-UV methods (Liao et al., 2005).
Corrosion Inhibition
In the field of materials science, DEAB derivatives like 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone (DEABT) have been studied for their corrosion inhibition properties. DEABT demonstrated efficacy in preventing corrosion of aged 18 Ni 250 grade maraging steel in phosphoric acid, highlighting its potential application in corrosion science (Poornima et al., 2011).
Radiopharmaceutical Synthesis
DEAB has been used in the synthesis of radiopharmaceuticals. For instance, it played a role in the facile synthesis of a selective CB2 radioligand, indicating its utility in nuclear medicine and imaging (Gao et al., 2014).
Bromination Studies
Safety and Hazards
Propiedades
IUPAC Name |
4-(diethylaminomethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-13(4-2)9-11-5-7-12(10-14)8-6-11/h5-8,10H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQRWFHYALUBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Diethylamino)methyl)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2862219.png)

![2-(Benzylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2862221.png)
![3-Methoxy-N-methyl-N-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2862223.png)
![6,8-Dichloro-2-(3-methylbut-1-enyl)benzo[D]1,3-oxazin-4-one](/img/structure/B2862224.png)



![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862232.png)
![N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B2862234.png)

![(E)-4-(Dimethylamino)-N-[[1-(triazol-1-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2862236.png)
![Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2862240.png)